molecular formula C23H28ClNO5 B6525376 (2Z)-7-{[butyl(methyl)amino]methyl}-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one hydrochloride CAS No. 1177825-91-0

(2Z)-7-{[butyl(methyl)amino]methyl}-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one hydrochloride

Cat. No. B6525376
CAS RN: 1177825-91-0
M. Wt: 433.9 g/mol
InChI Key: JFKLFQIILKRPEA-MASIZSFYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the type of reactions it undergoes, the products formed, and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .

Mechanism of Action

The mechanism of action is particularly relevant for compounds used as drugs or catalysts. It describes how the compound interacts at the molecular level to produce its effect .

Safety and Hazards

Safety analysis involves understanding the potential risks associated with the compound. This could include toxicity levels, flammability, environmental impact, and necessary precautions during handling and storage .

properties

IUPAC Name

(2Z)-7-[[butyl(methyl)amino]methyl]-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5.ClH/c1-5-6-12-24(2)14-17-18(25)11-10-16-21(26)20(29-23(16)17)13-15-8-7-9-19(27-3)22(15)28-4;/h7-11,13,25H,5-6,12,14H2,1-4H3;1H/b20-13-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKLFQIILKRPEA-MASIZSFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=C(C(=CC=C3)OC)OC)C2=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C(=CC=C3)OC)OC)/C2=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-((butyl(methyl)amino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one hydrochloride

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